[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride [4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2377032-67-0
VCID: VC4280289
InChI: InChI=1S/C13H20N2O2.2ClH/c1-16-13-3-2-11(9-14)8-12(13)10-15-4-6-17-7-5-15;;/h2-3,8H,4-7,9-10,14H2,1H3;2*1H
SMILES: COC1=C(C=C(C=C1)CN)CN2CCOCC2.Cl.Cl
Molecular Formula: C13H22Cl2N2O2
Molecular Weight: 309.23

[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride

CAS No.: 2377032-67-0

Cat. No.: VC4280289

Molecular Formula: C13H22Cl2N2O2

Molecular Weight: 309.23

* For research use only. Not for human or veterinary use.

[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride - 2377032-67-0

Specification

CAS No. 2377032-67-0
Molecular Formula C13H22Cl2N2O2
Molecular Weight 309.23
IUPAC Name [4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine;dihydrochloride
Standard InChI InChI=1S/C13H20N2O2.2ClH/c1-16-13-3-2-11(9-14)8-12(13)10-15-4-6-17-7-5-15;;/h2-3,8H,4-7,9-10,14H2,1H3;2*1H
Standard InChI Key YVIUNARSPHDKTR-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CN)CN2CCOCC2.Cl.Cl

Introduction

[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine; dihydrochloride is a synthetic organic compound characterized by a phenyl ring substituted with a methoxy group and a morpholine moiety. The compound's molecular structure includes a methanamine functional group, which contributes to its potential biological activity. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various applications in biological research and medicinal chemistry.

Synthesis and Preparation

The synthesis of [4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine; dihydrochloride typically involves multiple steps, requiring careful control of reaction conditions to ensure high yield and purity. The specific synthesis pathway may involve the formation of the morpholine moiety and its attachment to the phenyl ring, followed by the introduction of the methanamine group.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightCAS Number
[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine; dihydrochlorideC13H20N2O2236.31 g/mol893732-06-4
[3-Fluoro-4-(morpholin-4-yl)phenyl]methanamineC11H15FN2O-870843-45-1

Both compounds feature a phenyl ring with a morpholine moiety but differ in their substituents and functional groups, which can significantly affect their biological activity and potential applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator